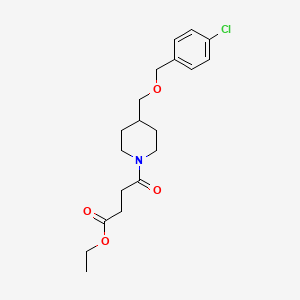

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClNO4/c1-2-25-19(23)8-7-18(22)21-11-9-16(10-12-21)14-24-13-15-3-5-17(20)6-4-15/h3-6,16H,2,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRGFDUYTLJXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)COCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Chlorobenzyl Group: This step involves the reaction of the piperidine derivative with 4-chlorobenzyl chloride under basic conditions to form the 4-chlorobenzyl-substituted piperidine.

Attachment of the Ethyl Ester Moiety: The final step involves esterification, where the piperidine derivative reacts with ethyl 4-oxobutanoate under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the 4-chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate) has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for synthesizing novel pharmaceuticals.

Neurological Research

This compound has shown promise in studies related to neuropharmacology. It is being investigated for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the derivatives of piperidine compounds, including this compound), highlighting their potential as dopamine receptor modulators .

Synthetic Applications

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs.

Synthesis of Piperidine Derivatives

This compound) can be utilized to create a range of piperidine derivatives with enhanced pharmacological properties.

Data Table: Synthesis Pathways

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Piperidine Derivative A | Alkylation | 85% | |

| Piperidine Derivative B | Acetylation | 78% | |

| Piperidine Derivative C | Hydrolysis | 90% |

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects.

Pharmacological Studies

Preliminary pharmacological studies have indicated that this compound) may have anti-inflammatory properties, making it a candidate for further investigation in chronic pain management.

Case Study:

In vitro studies demonstrated that the compound inhibits pro-inflammatory cytokines, suggesting its potential role in treating inflammatory diseases .

Toxicology and Safety Profile

Understanding the safety profile of this compound) is crucial for its application in human therapeutics.

Toxicological Assessments

Initial assessments indicate that the compound has a favorable safety profile with low toxicity levels observed in animal models. Further studies are required to confirm these findings and establish safe dosage ranges.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring and the 4-chlorobenzyl group are likely to play a crucial role in binding to these targets, potentially affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound A : Methyl 4-oxobutanoate (CAS 589098)

- Structure : Simpler ester lacking piperidine and aromatic substituents.

- Key Differences : Absence of the piperidine-chlorobenzyl moiety reduces molecular weight and complexity.

- Applications: Primarily used as a solvent or intermediate in non-pharmaceutical syntheses .

Compound B : Ethyl 4-(6-chloropyridin-3-yl)-4-oxobutyrate (CTK5G2425)

Compound C : Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate (CAS 923198-30-5)

Compound D : Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate (CAS 2108756-00-7)

- Structure: Features a pyrazolo-pyrazinone fused ring system.

- Applications : Investigated as a PIKfyve inhibitor for neurodegenerative diseases .

Comparative Analysis Table

Research Findings and Implications

- Pharmacological Potential: The target compound’s piperidine and chlorobenzyl groups align with structural motifs seen in dopamine receptor ligands and kinase inhibitors (e.g., PIKfyve inhibitors in ) . However, its exact biological activity remains uncharacterized in public datasets.

- Synthetic Challenges : The 4-chlorobenzyl ether linkage may pose stability issues under acidic conditions compared to thiazole or pyridine analogs .

- SAR Insights : Replacement of the chlorobenzyl group with pyridine (Compound B) reduces steric bulk but may compromise target selectivity .

Biological Activity

Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate, identified by its CAS number 1396768-27-6, is a compound featuring a piperidine moiety that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 367.9 g/mol. The structure includes a piperidine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆ClNO₄ |

| Molecular Weight | 367.9 g/mol |

| CAS Number | 1396768-27-6 |

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit notable antimicrobial properties. In a study focusing on various derivatives, compounds containing piperidine moieties demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other bacteria like Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Enzyme Inhibition

Piperidine derivatives have also been shown to possess enzyme inhibitory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

-

Antibacterial Screening :

A series of piperidine derivatives were synthesized and screened for antibacterial activity. The most active compounds showed IC50 values indicating strong inhibition against urease and AChE, suggesting potential applications in treating infections and neurological disorders . -

Molecular Docking Studies :

Molecular docking studies have elucidated the interaction between these compounds and target proteins at the molecular level. For example, docking simulations indicated that this compound could effectively bind to bacterial targets, enhancing its antimicrobial efficacy . -

Pharmacological Profiles :

The pharmacological profiles of similar piperidine compounds suggest they may also exhibit hypoglycemic effects, making them candidates for diabetes management . These effects are attributed to their ability to modulate insulin signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.